N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,14-5-6-16-17(10-14)24-9-3-8-23-16)19-12-13-11-18-20-7-2-1-4-15(13)20/h5-6,10-11,19H,1-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJPEBPJOMZJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a pyrazolo[1,5-a]pyridine core with a benzo[b][1,4]dioxepine moiety. The biological implications of this structure are significant in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 342.39 g/mol
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest interactions with various biochemical pathways that could influence cellular processes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo[1,5-a]pyridine scaffold. For instance:
- Cytotoxicity Tests : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC values for related compounds were reported as low as 16.19 μM against HCT-116 cells and 17.16 μM against MCF-7 cells .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
Enzymatic Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo derivatives are known for their ability to inhibit kinases and other targets involved in cancer progression and inflammation . Further studies are needed to confirm its efficacy in this regard.
Case Studies
- Study on Anticancer Activity :
- Enzyme Interaction Analysis :
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights two tetrahydroimidazo[1,2-a]pyridine derivatives (compounds 1l and 2d in and ), which share partial structural homology with the target compound but differ in core heterocycles and substituents. Below is a detailed comparison:
Structural Differences
- Core Heterocycle :
- Substituents: Target Compound: Includes a benzodioxepine sulfonamide group, which may enhance solubility and binding affinity. Evidence Compounds: Substituents include diethyl dicarboxylate, cyano, nitrophenyl, and phenethyl/benzyl groups, which influence electronic properties and steric bulk .
Physicochemical Properties
Spectral and Analytical Data
- NMR Spectroscopy: Evidence Compounds: Detailed $ ^1H $ and $ ^{13}C $ NMR data confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.4 ppm; carbonyl carbons at δ ~165–170 ppm) . Target Compound: No spectral data available, but its sulfonamide group would likely show distinct $ ^1H $ signals near δ 7.5–8.0 ppm.
- Mass Spectrometry :
Research Findings and Implications
- Bioactivity: While the target compound’s biological activity is undocumented, imidazo[1,2-a]pyridine derivatives are known for antimicrobial and anticancer properties. The sulfonamide group in the target may enhance target binding, as seen in other sulfonamide-based drugs.
- Stability and Reactivity : The benzodioxepine moiety in the target compound could improve metabolic stability compared to the nitro groups in 1l and 2d , which may confer redox sensitivity.
Notes
Data Limitations : Direct data on the target compound are absent in the provided evidence; comparisons are based on structural analogs.
Structural Analogues : The imidazo[1,2-a]pyridine derivatives (1l , 2d ) serve as useful comparators for heterocyclic synthesis and spectral analysis but differ in core pharmacology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
